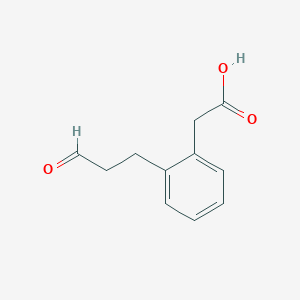
(2-(Carboxymethyl)phenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Carboxymethyl)phenyl)propanal is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . . This compound features a phenyl ring substituted with a carboxymethyl group and a propanal group, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)propanal can be synthesized through various synthetic routes. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-(Carboxymethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: (2-(Carboxymethyl)phenyl)propanoic acid.
Reduction: (2-(Carboxymethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(2-(Carboxymethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(Carboxymethyl)phenyl)propanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The phenyl ring’s electrophilic aromatic substitution involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
相似化合物的比较
Similar Compounds
Benzaldehyde: Similar structure but lacks the carboxymethyl group.
Phenylacetic acid: Similar structure but lacks the aldehyde group.
Cinnamaldehyde: Contains a phenyl ring with an aldehyde group but has a different substitution pattern.
Uniqueness
(2-(Carboxymethyl)phenyl)propanal is unique due to the presence of both a carboxymethyl group and an aldehyde group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-[2-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-7-3-6-9-4-1-2-5-10(9)8-11(13)14/h1-2,4-5,7H,3,6,8H2,(H,13,14) |
InChI 键 |
POBXBBRDXWFJEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


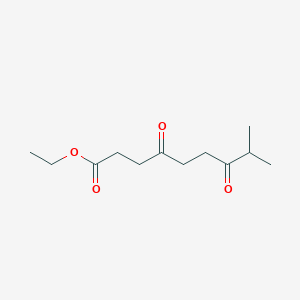
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
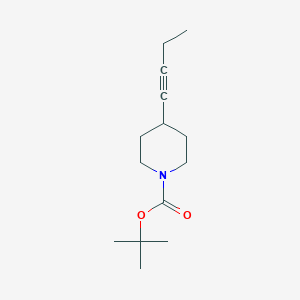
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
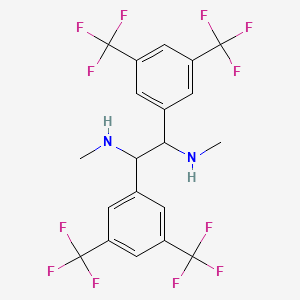
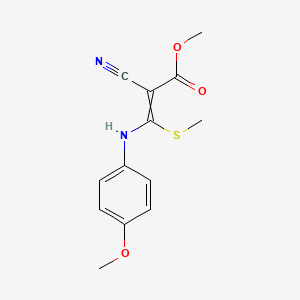
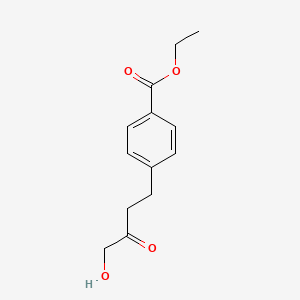
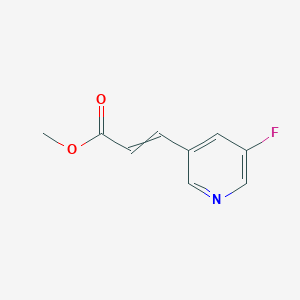
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
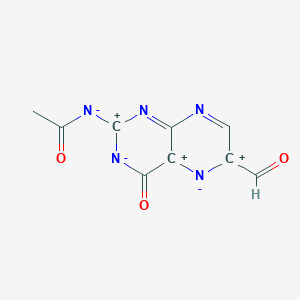
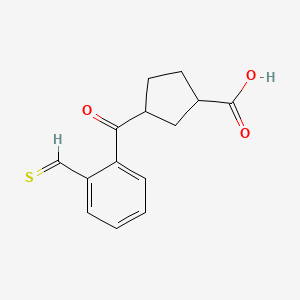
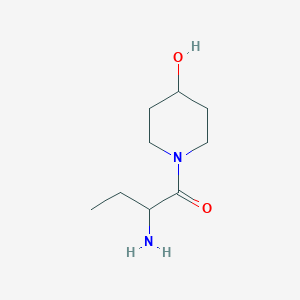
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
